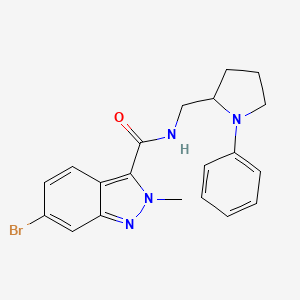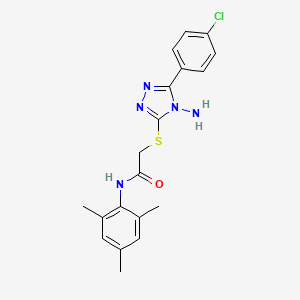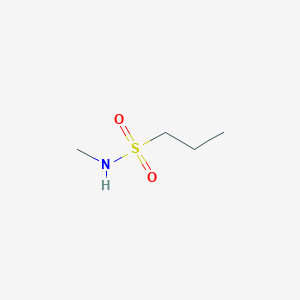
N-Methylpropane-1-sulfonamide
Vue d'ensemble
Description
N-Methylpropane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional groupThe molecular formula of this compound is C4H11NO2S, and it has a molecular weight of 137.20 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Methylpropane-1-sulfonamide can be synthesized through several methods. One common approach involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, making it efficient and environmentally friendly . Another method involves the reaction of sulfonyl chlorides with amines, which can be performed under mild conditions using reagents such as N-chlorosuccinimide and tetrabutylammonium chloride .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of microwave irradiation to facilitate the reaction between sulfonic acids or their sodium salts and amines. This method is known for its high yield and functional group tolerance .
Analyse Des Réactions Chimiques
Types of Reactions: N-Methylpropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonamide group acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide and thionyl chloride are commonly used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Conditions often involve the use of bases like triethylamine and solvents such as acetonitrile.
Major Products: The major products formed from these reactions include sulfonyl chlorides, sulfonamides, and other sulfonyl derivatives .
Applications De Recherche Scientifique
N-Methylpropane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial properties.
Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Methylpropane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides act as competitive antagonists of p-aminobenzoic acid, inhibiting the synthesis of folic acid, which is essential for bacterial DNA production . This inhibition leads to the bacteriostatic effect observed with sulfonamide compounds .
Comparaison Avec Des Composés Similaires
Sulfonamides: These compounds share the sulfonamide functional group and exhibit similar antibacterial properties.
Sulfonyl Chlorides: These are reactive intermediates used in the synthesis of sulfonamides.
Sulfonimidates: These compounds are structurally similar but have different reactivity profiles and applications
Uniqueness: N-Methylpropane-1-sulfonamide is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Propriétés
IUPAC Name |
N-methylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S/c1-3-4-8(6,7)5-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIVBXGYYJPSJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347676 | |
| Record name | N-Methylpropane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25855-60-1 | |
| Record name | N-Methylpropane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylpropane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


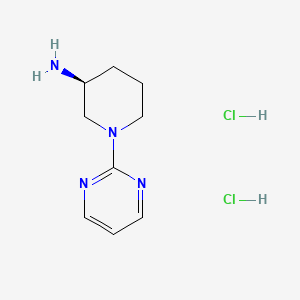
![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2933304.png)
![methyl 2-[2-(2,3-dihydroindol-1-ylsulfonyl)-4,5-dimethoxyphenyl]acetate](/img/structure/B2933305.png)
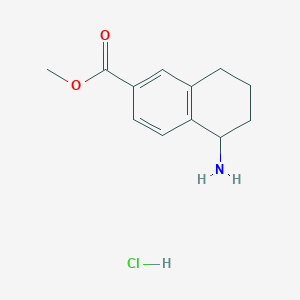


![2-[2-(4-ethylpiperazino)ethyl]-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2933309.png)
![N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2933310.png)
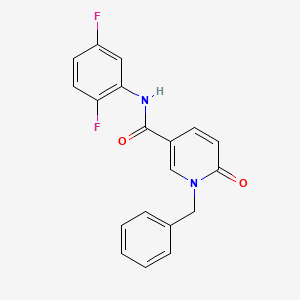


![(E)-6-(tert-butyl)-8-((3-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2933323.png)
